molecular formula C22H21N3OS2 B11097955 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11097955
M. Wt: 407.6 g/mol
InChI Key: DBVSJWKLRYBECZ-UHFFFAOYSA-N
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Description

2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of morpholine, phenyl, thienyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    DNA intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE is unique due to its combination of morpholine, phenyl, thienyl, and pyridyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N3OS2

Molecular Weight

407.6 g/mol

IUPAC Name

2-(2-morpholin-4-ylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C22H21N3OS2/c23-16-19-18(17-5-2-1-3-6-17)15-20(21-7-4-13-27-21)24-22(19)28-14-10-25-8-11-26-12-9-25/h1-7,13,15H,8-12,14H2

InChI Key

DBVSJWKLRYBECZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N

Origin of Product

United States

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